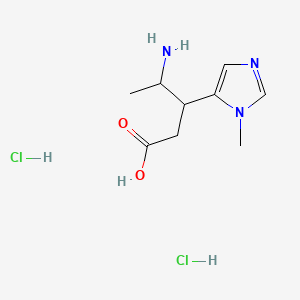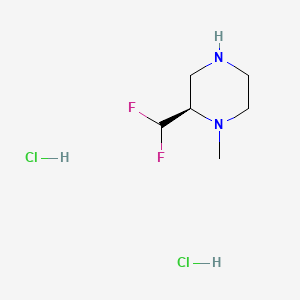
(2R)-2-(difluoromethyl)-1-methylpiperazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(difluoromethyl)-1-methylpiperazine dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to a piperazine ring, which is further substituted with a methyl group. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules, enhancing its solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(difluoromethyl)-1-methylpiperazine dihydrochloride typically involves the introduction of the difluoromethyl group into the piperazine ring. One common method is the reaction of a piperazine derivative with a difluoromethylating agent under controlled conditions. The reaction conditions often include the use of a base to deprotonate the piperazine nitrogen, facilitating the nucleophilic attack on the difluoromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to obtain the dihydrochloride salt in its pure form.
化学反応の分析
Types of Reactions
(2R)-2-(difluoromethyl)-1-methylpiperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperazine derivatives.
科学的研究の応用
(2R)-2-(difluoromethyl)-1-methylpiperazine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of (2R)-2-(difluoromethyl)-1-methylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
(2R)-2-(trifluoromethyl)-1-methylpiperazine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
(2R)-2-(chloromethyl)-1-methylpiperazine: Contains a chloromethyl group instead of a difluoromethyl group.
Uniqueness
(2R)-2-(difluoromethyl)-1-methylpiperazine dihydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s metabolic stability and lipophilicity, making it a valuable building block in drug development.
特性
分子式 |
C6H14Cl2F2N2 |
|---|---|
分子量 |
223.09 g/mol |
IUPAC名 |
(2R)-2-(difluoromethyl)-1-methylpiperazine;dihydrochloride |
InChI |
InChI=1S/C6H12F2N2.2ClH/c1-10-3-2-9-4-5(10)6(7)8;;/h5-6,9H,2-4H2,1H3;2*1H/t5-;;/m1../s1 |
InChIキー |
NUGIKULHHUEETC-ZJIMSODOSA-N |
異性体SMILES |
CN1CCNC[C@@H]1C(F)F.Cl.Cl |
正規SMILES |
CN1CCNCC1C(F)F.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


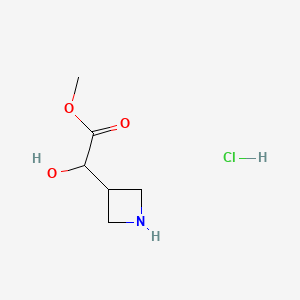
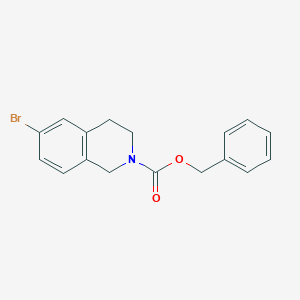
![2-(2,6-Dioxo-3-piperidyl)-5-[3-(ethylamino)propylamino]isoindoline-1,3-dione](/img/structure/B15301657.png)

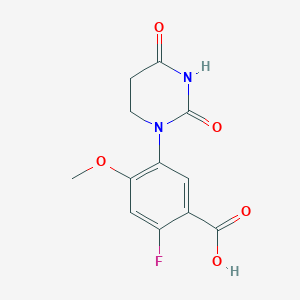
![rac-3-[(1R,2R)-2-fluorocyclopropyl]phenol](/img/structure/B15301671.png)
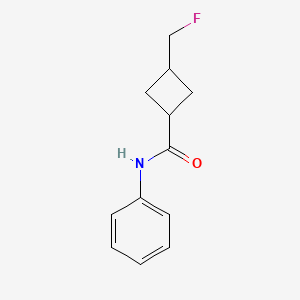

![5-{[3-(3,4-dimethoxyphenyl)propanamido]methyl}-N-methylfuran-2-carboxamide](/img/structure/B15301699.png)

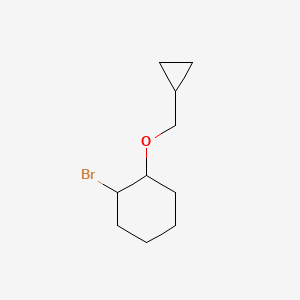

![4-{[(Tert-butoxy)carbonyl]amino}furan-3-carboxylic acid](/img/structure/B15301718.png)
